Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate
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Overview
Description
Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate is an organic compound with a complex structure that includes ethoxy, oxopropyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 3-oxopropanoate with 3-ethoxy-3-oxopropylamine and 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(3-ethoxy-3-oxopropyl)-(methyl)amino]propanoate
- Ethyl 3-[(3-ethoxy-3-oxopropyl)-(ethyl)amino]propanoate
- Ethyl 3-[(3-ethoxy-3-oxopropyl)-(isopropyl)amino]propanoate
Uniqueness
Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and influence its reactivity in chemical reactions.
Properties
CAS No. |
57958-47-1 |
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Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate |
InChI |
InChI=1S/C18H27NO4/c1-3-22-17(20)11-14-19(15-12-18(21)23-4-2)13-10-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 |
InChI Key |
NSGQKWOLICRDEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CCC1=CC=CC=C1)CCC(=O)OCC |
Origin of Product |
United States |
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